molecular formula C22H23N5O2 B2458896 N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide CAS No. 1207057-22-4

N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide

Katalognummer B2458896
CAS-Nummer: 1207057-22-4
Molekulargewicht: 389.459
InChI-Schlüssel: JXJSVMMSIGHBQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C22H23N5O2 and its molecular weight is 389.459. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

A study on the metabolism, excretion, and pharmacokinetics of a related compound, INCB018424, a selective inhibitor of Janus tyrosine kinase 1/2, in humans revealed that after oral administration, the compound was absorbed rapidly with a significant portion recovered in urine and feces. The parent compound was predominantly found in circulation, suggesting low metabolite burden. This study underscores the importance of understanding the metabolic pathways and excretion profiles of complex compounds for their therapeutic application and safety assessment (Shilling et al., 2010).

Neuroinflammation Marker

Another investigation highlighted the development of a novel radioligand, 11C-DPA-713, which binds with high affinity to the Translocator protein (TSPO), a marker of neuroinflammation. This study marks a significant advance in neuroimaging, potentially allowing for better understanding and monitoring of neuroinflammatory conditions in humans (Endres et al., 2009).

Environmental Exposure and Toxicology

Research into the environmental exposure to organophosphorus and pyrethroid pesticides in children in South Australia provides a pertinent example of the wider implications of chemical exposure. Such studies are crucial for developing public health policies on the regulation and use of chemicals to ensure safety, especially among vulnerable populations like children (Babina et al., 2012).

Psychiatric Treatment Applications

The facilitation of cognitive behavioral therapy for delusions in schizophrenia with D-cycloserine, a partial agonist at the glycine site of the NMDA receptor, explores the compound's application in enhancing learning and therapy outcomes in psychiatric conditions. This underscores the potential of chemical compounds in augmenting psychological treatments and improving mental health outcomes (Gottlieb et al., 2011).

Toxicological Studies

A case of fatal intoxication with imidacloprid insecticide is a stark reminder of the importance of understanding the toxicological profiles of chemicals. Studies on human poisoning cases are crucial for establishing safe handling practices and treatment protocols for exposure to potentially hazardous compounds (Shadnia & Moghaddam, 2008).

Eigenschaften

IUPAC Name

N-[5-cyclopropyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-13-4-2-5-14(10-13)11-20(28)24-19-12-18(15-8-9-15)26-27(19)22-23-17-7-3-6-16(17)21(29)25-22/h2,4-5,10,12,15H,3,6-9,11H2,1H3,(H,24,28)(H,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJSVMMSIGHBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC(=NN2C3=NC4=C(CCC4)C(=O)N3)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.